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O-(2-Isopropylphenyl)hydroxylamine

Cat. No.: B13694384
M. Wt: 151.21 g/mol
InChI Key: QGNWNCSAPOUAOX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hydroxylamine (B1172632) Chemistry

The journey of hydroxylamine chemistry began with the discovery of hydroxylamine (NH2OH) itself in 1847 by the German chemist Wilhelm Clemens Lossen. ontosight.ai Initially, research focused on the fundamental properties and simple reactions of this inorganic compound. wikipedia.orgbritannica.com Over time, the scope of hydroxylamine chemistry expanded significantly, with chemists exploring its derivatives and their applications. ontosight.ai A pivotal development was the realization that hydroxylamines could react with aldehydes and ketones to form oximes, a transformation that became crucial for the synthesis of amines, dyes, plastics, and synthetic fibers. britannica.com The industrial production of nylon-6, for instance, involves the conversion of cyclohexanone (B45756) to its oxime, which is then rearranged to caprolactam. britannica.com

The evolution of organic synthesis demanded more sophisticated reagents, leading to the exploration of N- and O-substituted hydroxylamines. These derivatives offered greater stability, solubility in organic solvents, and tunable reactivity compared to the parent compound. wikipedia.org The development of methods to selectively alkylate or arylate the oxygen atom of hydroxylamine opened up new avenues for the construction of complex molecules. wikipedia.org This led to the emergence of O-substituted hydroxylamines as key reagents in various synthetic methodologies, including amination reactions and the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgrsc.org

Structural Classification and Nomenclature of Aromatic O-Substituted Hydroxylamines

Aromatic O-substituted hydroxylamines are a subclass of hydroxylamines where the oxygen atom is directly bonded to an aromatic ring. The general structure is Ar-O-NH2, where "Ar" represents an aryl group. The nomenclature of these compounds follows the systematic rules of organic chemistry. The aryl group attached to the oxygen is named as a substituent, followed by "hydroxylamine." For example, if the aryl group is a phenyl ring, the compound is named O-phenylhydroxylamine.

The structure of these compounds can be further diversified by substituents on the aromatic ring. The position of these substituents is indicated by numerical locants or, for disubstituted benzene (B151609) rings, by the prefixes ortho- (o-), meta- (m-), and para- (p-). For instance, O-(2-Isopropylphenyl)hydroxylamine indicates that an isopropyl group is attached to the second carbon atom of the phenyl ring, which is bonded to the oxygen of the hydroxylamine moiety.

The nature and position of the substituents on the aromatic ring significantly influence the electronic and steric properties of the molecule, thereby affecting its reactivity. Electron-donating groups, for example, can increase the electron density on the oxygen atom, while bulky groups can hinder its approach to a reaction center.

Overview of the this compound Motif within Diverse Hydroxylamine Structures

Within the broad family of hydroxylamines, the this compound motif stands out due to the specific combination of an aromatic ring and a sterically demanding isopropyl group in the ortho position. This particular arrangement imparts unique characteristics to the molecule. The isopropyl group, being an alkyl group, is electron-donating, which can influence the nucleophilicity of the oxygen and nitrogen atoms.

The steric bulk of the ortho-isopropyl group is a defining feature. It can play a crucial role in directing the regioselectivity of reactions by sterically shielding the oxygen and nitrogen atoms. This steric hindrance can be exploited in synthetic strategies to achieve specific outcomes that might not be possible with less hindered O-aryl hydroxylamines.

While specific research findings on this compound are not extensively detailed in the provided search results, the general principles of hydroxylamine chemistry suggest its potential utility. Hydroxylamine derivatives, in general, are explored for various applications, including as antioxidants and in the synthesis of biologically active compounds. ontosight.aiatamanchemicals.comontosight.ai The unique structural features of this compound make it an interesting candidate for further investigation in the development of novel synthetic methodologies and the discovery of new chemical entities with potential applications in various fields of research. ontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13694384 O-(2-Isopropylphenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-(2-propan-2-ylphenyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7H,10H2,1-2H3

InChI Key

QGNWNCSAPOUAOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1ON

Origin of Product

United States

Methodologies for the Synthesis of O 2 Isopropylphenyl Hydroxylamine and Analogous Structures

O-Alkylation Strategies for Aromatic Hydroxylamines

O-alkylation strategies represent a direct and widely employed approach for the formation of the C-O bond in O-aryl hydroxylamines. These methods typically involve the reaction of a hydroxylamine (B1172632) derivative with an activated alcohol or an alkyl halide.

Direct O-Alkylation via Activated Alcohol Derivatives (e.g., Mesylates)

A straightforward method for preparing O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine with an activated alcohol derivative, such as a mesylate. organic-chemistry.orgresearchgate.net This two-step process begins with the conversion of the alcohol to its corresponding mesylate, which enhances its leaving group ability. youtube.com The subsequent reaction with a nucleophilic hydroxylamine, often in the presence of a base, yields the desired O-alkylated product. organic-chemistry.org

Reactant 1Reactant 2ProductYield (%)
AlcoholAlkylsulfonyl halideSulfonate-
SulfonateN-hydroxycyclodiimideAlkylated N-hydroxycyclodiimide-
Alkylated N-hydroxycyclodiimideAminolysis/Hydrazinolysis reagentO-AlkylhydroxylamineHigh

This table illustrates a multi-step synthesis of hydroxylamines starting from an alcohol, as described in a patented method. google.com

Mitsunobu Reaction Protocols with N-Hydroxyphthalimide and Subsequent Deprotection

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, relevant to this discussion, O-alkylated hydroxylamines. organic-chemistry.orgnih.govyoutube.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. nih.govyoutube.com

In the context of synthesizing O-aryl hydroxylamines, N-hydroxyphthalimide can be used as the nitrogen nucleophile. organic-chemistry.org The reaction of an alcohol with N-hydroxyphthalimide under Mitsunobu conditions results in the formation of an N-alkoxyphthalimide intermediate. Subsequent deprotection, often achieved through hydrazinolysis, liberates the desired O-alkylhydroxylamine. organic-chemistry.org This protocol offers a stereoselective route with inversion of configuration at the alcohol center, which is a significant advantage in the synthesis of chiral molecules. nih.govyoutube.com

A related approach involves the use of O-TBS-N-tosylhydroxylamine in a Mitsunobu reaction with an alcohol, followed by treatment with cesium fluoride (B91410) to generate the corresponding oxime. orgsyn.org This demonstrates the versatility of the Mitsunobu reaction in accessing hydroxylamine derivatives.

Transformation of Precursor Functional Groups

An alternative to direct O-alkylation is the transformation of existing functional groups within a precursor molecule to generate the desired hydroxylamine moiety.

Catalytic and Stoichiometric Reduction of Oxime Ethers to N,O-Disubstituted Hydroxylamines

The reduction of oxime ethers presents a direct and atom-economical pathway to N,O-disubstituted hydroxylamines. researchgate.netnih.gov However, this transformation is challenging due to the difficulty in reducing the C=N bond of the oxime and the propensity for over-reduction, which leads to the cleavage of the labile N-O bond, resulting in primary amines as side products. nih.govepfl.ch

Historically, stoichiometric borohydrides, hydrosilanes, and organotin hydrides have been used for this reduction. researchgate.netnih.gov More recently, catalytic methods have been developed, which are more sustainable. nih.gov These include systems based on platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid, as well as transition-metal-based homogeneous catalysts that have shown high turnovers. nih.govepfl.ch Iridium complexes, for instance, have been successfully employed for the transfer hydrogenation of oximes to produce N-alkoxy amines and hydroxylamines. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve the desired chemoselectivity for the hydroxylamine product over the primary amine. nih.gov

Catalyst SystemReductantSubstrateProductKey Features
Platinum-based heterogeneous catalystsH₂OximesHydroxylaminesRequires stoichiometric strong Brønsted acid. nih.govepfl.ch
Transition-metal-based homogeneous catalystsH₂ or other hydrogen donorsOximesHydroxylaminesHigh turnovers (up to 4000). epfl.ch
Iridium complexesFormic acidOximes/Oxime ethersN-alkoxy amines/HydroxylaminesAccelerated by trifluoroacetic acid. researchgate.net

This table summarizes various catalytic systems used for the reduction of oximes to hydroxylamines.

Nucleophilic Addition of Hydroxylamine to Carbonyl-Derived Intermediates and Nitriles

The reaction of hydroxylamine with aldehydes and ketones is a classic method for the formation of oximes. quora.comyoutube.com This nucleophilic addition reaction proceeds through the attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. quora.comlibretexts.org While this method primarily yields oximes, it is a foundational step in many synthetic routes that ultimately lead to O-substituted hydroxylamines.

The nucleophilic addition of hydroxylamine to nitriles can also be a route to amidoximes. rsc.org Specifically, aromatic nitriles bearing electron-withdrawing groups react with hydroxylamine to form both amidoximes and amides. rsc.org

Furthermore, the conversion of aldehydes to nitriles can be achieved using O-phenylhydroxylamine hydrochloride in buffered aqueous solutions, a process that is particularly effective for water-soluble substrates like carbohydrates. nih.gov

Metal-Catalyzed and Advanced Synthetic Approaches

Modern synthetic chemistry has introduced a range of metal-catalyzed and other advanced methods for the synthesis of hydroxylamine derivatives, offering improved efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine equivalents. For example, the coupling of ethyl acetohydroximate with aryl chlorides, bromides, and iodides provides access to O-arylhydroxylamines that may be difficult to prepare using other methods. organic-chemistry.org Copper-catalyzed N-arylation of hydroxylamines with aryl iodides has also been reported as an efficient method. organic-chemistry.org More recently, copper-catalyzed hydroxylation of aryl halides has emerged as a viable route to phenols, which can then be further functionalized. acs.orgthieme-connect.de

Iron catalysis has enabled the direct synthesis of medicinally relevant amines from alkenes through an aminative difunctionalization reaction using novel hydroxylamine-derived aminating reagents. chemrxiv.org Additionally, hypervalent iodine reagents have been utilized to synthesize reagents for the transfer of an electrophilic N-O moiety in copper-catalyzed reactions to form N-arylhydroxylamine synthons. acs.org These advanced methods highlight the continuous evolution of synthetic strategies toward O-aryl hydroxylamines and their derivatives.

Copper-Catalyzed Electrophilic Amination Reactions Utilizing Hydroxylamine Precursors

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds. The electrophilic amination of organometallic reagents with hydroxylamine derivatives provides a direct route to O-aryl hydroxylamines.

A significant advancement in this area involves the copper-catalyzed amination of arylboronates with N,N-dialkylhydroxylamines. nih.gov This method demonstrates the utility of arylboronic acids and their esters as coupling partners. The reaction proceeds under the influence of a copper catalyst, facilitating the formation of the C-N bond between the aryl group and the nitrogen atom of the hydroxylamine. Similarly, a copper-catalyzed electrophilic amination of arylsilanes with O-acylated hydroxylamines has been developed. nih.gov This process offers a mild and efficient pathway to anilines and can be adapted for the synthesis of O-aryl hydroxylamines. The reaction is tolerant of a wide array of functional groups, which is a significant advantage for the synthesis of complex molecules. nih.gov

Another key strategy is the copper-catalyzed N-arylation of hydroxylamines with aryl iodides. organic-chemistry.org This Ullmann-type coupling reaction has been successfully applied to a variety of N- and O-functionalized hydroxylamines, providing good to excellent yields. organic-chemistry.org The reaction conditions are generally mild, often employing a copper(I) source, a suitable ligand such as 1,10-phenanthroline, and a base. organic-chemistry.org The choice of protecting groups on the hydroxylamine can be crucial for the reaction's success and for subsequent synthetic transformations. organic-chemistry.org

Furthermore, the use of O-benzoyl hydroxylamines as electrophilic nitrogen sources in copper-catalyzed reactions with diorganozinc reagents has been documented. nih.gov This approach is notable for its broad applicability, accommodating a range of aryl, heteroaryl, and alkyl nucleophiles to produce tertiary and secondary amines, and by extension, could be adapted for O-aryl hydroxylamine synthesis. nih.gov The reactions are often high-yielding and can proceed under mild conditions. nih.gov

The following table summarizes representative examples of copper-catalyzed amination reactions.

Aryl SourceAminating AgentCatalyst SystemProduct TypeYield (%)Reference
ArylboronatesN,N-DialkylhydroxylaminesCopper catalystN-Aryl-N,N-dialkylhydroxylaminesGood nih.gov
ArylsilanesO-Acylated hydroxylaminesCopper catalystAnilines/O-Aryl hydroxylaminesGood nih.gov
Aryl iodidesN,O-Protected hydroxylaminesCuI / 1,10-phenanthrolineN,O-Protected O-aryl hydroxylamines52-89 organic-chemistry.org
Diorganozinc reagentsO-Benzoyl hydroxylaminesCopper catalystTertiary/Secondary aminesGood nih.gov

Table 1: Examples of Copper-Catalyzed Electrophilic Amination Reactions.

Palladium-Catalyzed Asymmetric Hydroaminoxylation Strategies

Palladium catalysis has been instrumental in the development of asymmetric C-N bond-forming reactions. Asymmetric hydroaminoxylation, the addition of a hydroxylamine across a double bond, provides a direct route to chiral O-alkyl or O-aryl hydroxylamine derivatives.

A notable strategy in this domain is the palladium-catalyzed asymmetric hydroamination of vinylarenes. researchgate.net While this reaction typically involves amines, the principles can be extended to hydroxylamine derivatives. The use of chiral ligands in conjunction with a palladium catalyst allows for the enantioselective addition of the N-H bond across the vinyl group, leading to chiral amine products. A similar approach with hydroxylamines would yield enantioenriched O-alkylated hydroxylamines.

The development of palladium catalysts for asymmetric hydroamination reactions has been a focus of significant research. researchgate.net Dicationic palladium(II) complexes, for instance, have shown promise in promoting aza-Michael additions, a type of hydroamination. researchgate.net The synergistic use of palladium and enamine catalysis has also been explored for the asymmetric functionalization of unactivated alkenes. nih.gov

Palladium-catalyzed hydroaminocarbonylation of alkenes with hydroxylamine hydrochloride has been demonstrated as a method to form amides. researchgate.net This reaction proceeds through a relay mechanism involving in situ generation of an alkylamine, showcasing the versatility of hydroxylamine as a nitrogen source in palladium catalysis. researchgate.net Furthermore, asymmetric Markovnikov hydroaminocarbonylation of alkenes with anilines has been achieved using a palladium-monodentate phosphoramidite (B1245037) catalyst system, providing a route to chiral amides. nih.gov Adapting such methodologies to hydroxylamines could provide access to chiral hydroxamic acids or related structures.

A synergistic approach combining copper(I) hydride (CuH) and palladium catalysis has been employed for the enantioselective hydroarylation of vinylarenes to form 1,1-diarylalkanes. nih.gov This dual catalytic system highlights the potential for combining different transition metals to achieve novel and efficient transformations.

The table below presents selected examples of palladium-catalyzed reactions relevant to hydroaminoxylation.

Alkene SubstrateNitrogen SourceCatalyst SystemProduct TypeEnantiomeric Excess (%)Reference
VinylarenesArylaminesPalladium/Chiral LigandChiral AminesHigh researchgate.net
Unactivated AlkenesKetones (via enamine)Palladium/Organocatalystα-Branched Ketonesup to 96 nih.gov
AlkenesHydroxylamine HClPalladium catalystAmidesN/A researchgate.net
AlkenesAnilinesPalladium/PhosphoramiditeChiral AmidesHigh nih.gov

Table 2: Examples of Palladium-Catalyzed Hydrofunctionalization Reactions.

Multi-Component Reactions (MCRs) Incorporating Hydroxylamine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR. wikipedia.org

Traditionally, the Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.org Research has shown that hydroxylamine and its derivatives can serve as effective amine components in Ugi-type reactions. nih.govresearchgate.net The use of hydroxylamines in place of primary amines expands the diversity of scaffolds accessible through this powerful reaction. nih.govacs.org For instance, employing hydroxylamine in a Ugi tetrazole reaction, where the carboxylic acid is replaced by sodium azide (B81097), leads to the formation of tetrazole scaffolds. nih.gov

The reactivity of the hydroxylamine derivative can influence the reaction outcome. For example, N,O-dimethylhydroxylamine has been shown to react similarly to common amines in the Ugi reaction. nih.gov However, the use of unsubstituted hydroxylamine can sometimes lead to lower yields of the desired products. nih.gov The inclusion of additives like zinc chloride can be beneficial, as demonstrated in the synthesis of O-protected hydroxamic acid derivatives. nih.gov

Furthermore, MCRs for the synthesis of O-(2-oxy)hydroxylamine derivatives have been developed, highlighting the direct application of these reactions for constructing molecules with the desired O-aryl hydroxylamine motif. researchgate.net A visible light-promoted multicomponent reaction of a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate has also been reported for the synthesis of trisubstituted hydroxylamines, offering a green and efficient alternative. rsc.org

The following table provides an overview of MCRs involving hydroxylamine derivatives.

Reaction TypeComponentsKey FeatureProduct ScaffoldReference
Ugi Tetrazole ReactionAldehyde, N-alkylhydroxylamine, Isocyanide, Sodium AzideHydroxylamine as amine componentTetrazoles nih.gov
Ugi-type ReactionAldehyde, O-protected oxime, IsocyanideUse of O-protected oximeO-Protected hydroxamic acids nih.gov
Ugi-type ReactionAldehyde, N,O-dimethylhydroxylamine, Isocyanide, Carboxylic AcidN,O-disubstituted hydroxylamine as amine componentα-Acylamino amides nih.gov
Visible Light-Promoted MCRβ-Keto ester, 2-Nitrosopyridine, AryldiazoacetateCatalyst- and additive-freeTrisubstituted hydroxylamines rsc.org

Table 3: Examples of Multi-Component Reactions with Hydroxylamine Derivatives.

Applications of O 2 Isopropylphenyl Hydroxylamine and Its Derivatives in Sophisticated Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The N-O bond is a versatile functional group that can be readily incorporated into cyclic structures. Derivatives of O-(2-Isopropylphenyl)hydroxylamine serve as key building blocks for a variety of nitrogen-containing heterocycles through cyclization and cycloaddition reactions.

Isoxazoline (B3343090) and pyrazoline rings are privileged five-membered heterocyclic motifs found in numerous biologically active compounds. The synthesis of these frameworks often relies on the reaction of bifunctional precursors.

Isoxazolines are commonly synthesized via the cyclocondensation reaction between a hydroxylamine (B1172632) derivative and an α,β-unsaturated carbonyl compound, such as a chalcone. organic-chemistry.orgorganic-chemistry.org In this context, this compound can serve as the hydroxylamine source. The reaction typically proceeds by nucleophilic attack of the hydroxylamine nitrogen onto the β-carbon of the unsaturated system (Michael addition), followed by intramolecular cyclization and dehydration to yield the isoxazoline ring. organic-chemistry.org The classical method involves refluxing the reactants in a suitable solvent like ethanol, often in the presence of a base. organic-chemistry.org

Pyrazolines , which are dihydro-pyrazoles, are structurally similar but contain two adjacent nitrogen atoms. Their synthesis is most frequently achieved by reacting α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. nih.gov While this compound is not a hydrazine, this section of heterocycle synthesis is relevant as pyrazolines are often synthesized from chalcones, similar to isoxazolines, but using a different nitrogen source. nih.govacs.org The reaction mechanism involves a parallel pathway of Michael addition followed by cyclization with the hydrazine. nih.gov

HeterocycleGeneral PrecursorsReagent TypeTypical ConditionsRef.
Isoxazoline α,β-Unsaturated Ketone/Aldehyde (e.g., Chalcone)Hydroxylamine HydrochlorideBase (e.g., NaOH, NaOAc), Ethanol, Reflux organic-chemistry.orgorganic-chemistry.org
Pyrazoline α,β-Unsaturated Ketone/Aldehyde (e.g., Chalcone)Hydrazine Hydrate / ArylhydrazineEthanol or DMF, Reflux nih.govacs.orgnih.gov

The construction of more complex fused heterocyclic systems like furoindolines and pyrroloindolines can be achieved through powerful cycloaddition strategies. A plausible and effective approach involves the [3+2] cycloaddition of nitrones, which can be generated in situ from this compound derivatives.

The synthetic sequence would begin with the condensation of an N-substituted derivative of this compound with an aldehyde or ketone to form a nitrone. This nitrone, a 1,3-dipole, can then react with a suitable dipolarophile. For the synthesis of pyrroloindolines , a C2-C3 substituted indole (B1671886) can act as the dipolarophile. The reaction would proceed via a formal [3+2] cycloaddition, where the indole's electron-rich double bond reacts with the nitrone to form the fused pyrrolidine (B122466) ring, resulting in the pyrroloindoline core structure. organic-chemistry.org This methodology provides a convergent route to these structurally complex alkaloids from simple precursors. organic-chemistry.org A similar strategy could be envisioned for furoindolines using a substituted furan (B31954) as the dipolarophile.

Utility in the Synthesis of Functionalized Organic Molecules

Beyond heterocycle synthesis, this compound is a key reagent for introducing the N-hydroxy functionality into various molecular frameworks, leading to important classes of compounds like N-hydroxyureas and complex amino alcohols.

Research has shown that hydroxylamines exhibit distinct reactivity patterns with different types of activated carbamoyl (B1232498) substrates, allowing for the selective synthesis of either N-hydroxyureas or carbamoyl amidoximes. nih.govrsc.org This differential reactivity provides a powerful tool for synthetic chemists.

The reaction of this compound with a carbamoyl azide (B81097) serves as a direct route to N-substituted N-hydroxyureas . nih.govrsc.org In this reaction, the hydroxylamine nitrogen attacks the carbonyl carbon of the carbamoyl azide, leading to the displacement of the azide group and the formation of the N-hydroxyurea product.

Conversely, when this compound is treated with a carbamoyl cyanide (also known as a cyanoformamide), the reaction proceeds differently. The hydroxylamine adds across the nitrile (C≡N) bond, leading to the formation of a carbamoyl amidoxime derivative. nih.govrsc.org These carbamoyl amidoximes are interesting precursors for further heterocyclic synthesis. rsc.org

Starting SubstrateReagentProductRef.
Carbamoyl AzideThis compoundN-(O-(2-Isopropylphenyl))hydroxyurea nih.govrsc.org
Carbamoyl CyanideThis compoundN-Carbamoyl-N'-(O-(2-isopropylphenyl))amidoxime nih.govrsc.org

Sigmatropic rearrangements are powerful, atom-economical reactions for forming C-C and C-X bonds with high stereocontrol. O-substituted hydroxylamine derivatives, including those of this compound, are excellent substrates for such transformations.

The organic-chemistry.orgrsc.org-Meisenheimer rearrangement provides a classic example. An allylic tertiary amine can be oxidized to its corresponding N-oxide, which can then undergo a organic-chemistry.orgrsc.org-sigmatropic rearrangement to furnish an O-allyl hydroxylamine. nih.gov Subsequent reductive cleavage of the N-O bond yields a chiral allylic alcohol, a valuable hydroxyl-substituted building block. nih.gov

More recent studies have explored other rearrangements. For instance, an aromatic rearrangement of O-(arenesulfonyl)hydroxylamines has been shown to produce ortho-sulfonyl anilines, generating an amino-substituted aromatic ring through a C-N bond formation with excellent regiocontrol. numberanalytics.com While the leaving group differs, this highlights the potential for O-substituted hydroxylamines to participate in rearrangements that functionalize aromatic systems. Furthermore, certain N-acyl-O-alkyl hydroxylamine derivatives can undergo a rsc.orgrsc.org-sigmatropic rearrangement to generate α-functionalized carbonyl compounds, demonstrating another pathway to complex hydroxyl-substituted molecules. organic-chemistry.org

Advanced Reagent Development and Synthetic Methodologies

The unique properties of O-substituted hydroxylamines have spurred the development of new reagents and synthetic methods. Reagents where the oxygen is substituted with a good leaving group, such as a dinitrophenyl or sulfonyl group, are well-known as powerful electrophilic aminating agents. These reagents facilitate a range of C-N, N-N, and O-N bond-forming reactions. The 2-isopropylphenyl group, while not a conventional leaving group, can modulate the stability and reactivity of the N-O bond, potentially offering unique selectivity in amination reactions.

Modern synthetic methodologies have focused on the efficient synthesis of O-arylhydroxylamines themselves. Palladium-catalyzed O-arylation of hydroxylamine equivalents (like ethyl acetohydroximate) with aryl halides has emerged as a powerful method with broad substrate scope. Notably, the resulting O-arylhydroxylamine products can be used directly in subsequent one-pot reactions, for example, to synthesize substituted benzofurans, streamlining complex syntheses. organic-chemistry.org

Furthermore, the hydroxylamine moiety has been incorporated into highly specialized reagents. For example, O-(Acridinium)hydroxylamine was developed as a reagent that reacts with oxo-steroids in a single step to produce chemiluminescent conjugates for use in bioassays. nih.gov This illustrates the potential for designing bespoke reagents based on the this compound scaffold for applications in medicinal chemistry and chemical biology, including the development of chiral versions for asymmetric synthesis.

Electrophilic Amination Reagents for Amine Synthesis

The field of electrophilic amination is rich with a variety of reagents that enable the formation of carbon-nitrogen bonds, a crucial transformation in organic synthesis. wiley-vch.de These reagents typically feature a nitrogen atom attached to a good leaving group, rendering the nitrogen electrophilic and susceptible to attack by nucleophiles such as carbanions, organometallics, and enolates. rsc.org

Common classes of hydroxylamine-derived electrophilic aminating agents include:

O-Acylhydroxylamines: These compounds, such as O-benzoylhydroxylamines, are widely used in transition metal-catalyzed aminations. vivekanandcollege.ac.in

O-Sulfonylhydroxylamines: Reagents like hydroxylamine-O-sulfonic acid (HOSA) and its derivatives are effective for the amination of a variety of nucleophiles. youtube.com

O-Phosphinylhydroxylamines: For instance, O-(diphenylphosphinyl)hydroxylamine has been employed for the amination of stabilized carbanions.

The general mechanism for substitution-type electrophilic amination involves the attack of a carbon nucleophile on the electrophilic nitrogen atom, leading to the formation of a new C-N bond. wiley-vch.de These reactions can be performed under uncatalyzed conditions or with the aid of transition metal catalysts, which can enhance reactivity and selectivity. wiley-vch.de

Although no specific examples involving this compound were found, the general reactivity of O-arylhydroxylamines suggests that they can serve as precursors to electrophilic aminating agents. The aryl group can act as a leaving group, particularly when substituted with electron-withdrawing groups. It is conceivable that this compound could be activated, for example by conversion to an O-sulfonyl or O-benzoyl derivative, to enhance its electrophilicity for amination reactions. However, without experimental data, any discussion on its specific applications, substrate scope, or reaction yields would be purely speculative.

Further research and publication in this specific area are required to elucidate the potential of this compound and its derivatives as viable electrophilic amination reagents in sophisticated organic synthesis.

Computational and Theoretical Studies on O 2 Isopropylphenyl Hydroxylamine Systems

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules like O-(2-Isopropylphenyl)hydroxylamine. These calculations, often employing methods like Density Functional Theory (DFT) and ab initio techniques, provide insights into the molecule's geometry, orbital energies, and thermodynamic properties.

For the parent compound, hydroxylamine (B1172632) (NH₂OH), extensive computational studies have been performed. Large basis set coupled cluster calculations have been used to determine its optimized structure, harmonic vibrational frequencies, and heat of formation. pnnl.gov These calculations involve correcting for zero-point vibrational energy, core/valence correlation, and relativistic effects to achieve high accuracy. pnnl.gov The heat of formation for NH₂OH at 298 K has been estimated to be –10.1 ± 0.3 kcal/mol, providing a benchmark for the stability of the hydroxylamine functional group. pnnl.gov

Table 1: Calculated Properties of Related Hydroxylamine Compounds

PropertyHydroxylamine (NH₂OH)O-(2-anilinosulfanylphenyl)hydroxylamine
Molecular Weight 33.03 g/mol 232.30 g/mol
XLogP3-AA -1.23.1
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 24
Rotatable Bond Count 04
Exact Mass 33.021464 Da232.067034 Da
Topological Polar Surface Area 46.2 Ų72.6 Ų

This data is derived from computational models for hydroxylamine and a more complex derivative, O-(2-anilinosulfanylphenyl)hydroxylamine, to illustrate the range of properties within this class of compounds. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms involving hydroxylamine derivatives. It allows for the exploration of potential reaction pathways, the identification of intermediates and transition states, and the calculation of activation energies.

For reactions involving hydroxylamines, such as their role in iron-catalyzed aminofunctionalization of olefins, computational modeling helps to understand the intricate steps of the catalytic cycle. acs.org In such reactions, the hydroxylamine derivative can act as both an "amino" source and an "oxidant". acs.org

Theoretical calculations can map out the reaction energy profile, identifying key intermediates. For instance, in an iron-catalyzed system, the reaction of an Fe(II) catalyst with a hydroxylamine-derived reagent can lead to the formation of high-spin iron(III) intermediates. acs.org The subsequent steps, such as N-O bond homolysis, can be modeled to understand the formation of the final products. acs.org This type of analysis is crucial for optimizing reaction conditions and designing more efficient catalysts.

The conformational landscape of a molecule like this compound is determined by the rotational barriers around its single bonds. The bulky 2-isopropylphenyl group would create significant steric interactions, leading to a limited number of stable conformers. Computational methods, such as semi-empirical (e.g., AM1) or DFT calculations, can be used to determine the relative energies of different conformers and identify the most stable spatial arrangement. nih.gov For similar molecules, it has been found that specific conformers are significantly lower in energy. nih.gov

Tautomerism, while less common for O-substituted hydroxylamines compared to their N-substituted counterparts, could potentially occur under certain conditions. Computational calculations of the relative energies of tautomers would provide insight into their equilibrium populations.

Prediction of Reactivity, Selectivity, and Catalytic Performance

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. The calculated electronic properties, such as orbital energies (HOMO/LUMO) and atomic charges, can indicate the most likely sites for nucleophilic or electrophilic attack.

In the context of catalysis, mechanistic modeling can be used to predict how changes in the ligand structure, such as the substituents on the phenyl ring of this compound, would affect the catalytic performance. nih.gov By understanding the relationship between the structure of the hydroxylamine derivative and the energy barriers of the catalytic cycle, more effective reagents can be designed.

Application of Computational Spectroscopy for Structural and Mechanistic Insights

Computational spectroscopy is a valuable tool for corroborating experimental findings and providing detailed structural information. By calculating spectroscopic parameters and comparing them with experimental data, the structure of transient species and the details of reaction mechanisms can be elucidated.

For hydroxylamine and its isotopomers, vibrational self-consistent field (VSCF) and correlation-corrected VSCF (CC-VSCF) methods have been used to compute anharmonic frequencies of fundamentals, overtones, and combination transitions. nih.gov These calculations can reproduce experimental gas-phase spectra with high accuracy. nih.gov The computed frequencies are sensitive to mode-mode interactions, providing detailed insight into the vibrational dynamics of the molecule. nih.gov

In the study of hydroxylamine derivatives, Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational methods, can provide accurate O-H bond dissociation energies. canada.ca These studies offer insight into the stereoelectronic effects that influence the stability of the corresponding nitroxide radicals. canada.ca For this compound, similar computational approaches could predict its vibrational and EPR spectra, aiding in its experimental characterization and the study of its radical chemistry.

Advanced Spectroscopic and Structural Characterization of O 2 Isopropylphenyl Hydroxylamine

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture (Beyond Routine Identification)

High-resolution spectroscopic methods are indispensable for probing the fine details of molecular structure. Techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide foundational information on functional groups and electronic systems within O-(2-Isopropylphenyl)hydroxylamine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as one or two distinct bands in the 3300-3500 cm⁻¹ region. ucla.edu The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group should appear just below 3000 cm⁻¹. ucla.eduorgchemboulder.com

The in-ring C=C stretching vibrations of the benzene (B151609) ring typically produce several bands in the 1400-1600 cm⁻¹ range. libretexts.org A key vibration for the hydroxylamine (B1172632) moiety, the N-O stretch, is expected to be found in the 900-1100 cm⁻¹ region, although its precise location can be influenced by molecular conformation. researchgate.net Finally, the ortho-substitution pattern on the benzene ring gives rise to a strong C-H out-of-plane bending absorption in the 740-780 cm⁻¹ range. libretexts.org

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Amine (-NH₂) N-H Stretch 3500 - 3300 Medium
Aromatic Ring C-H Stretch 3100 - 3000 Variable
Isopropyl Group C-H Stretch 2970 - 2850 Medium to Strong
Aromatic Ring C=C Stretch 1600 - 1400 Medium, Multiple Bands
Hydroxylamine N-O Stretch 1100 - 900 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) is expected to be dominated by π → π* electronic transitions within the benzene ring. Analogous to aniline (B41778), two primary absorption bands are predicted. researchgate.netresearchgate.net The first, corresponding to the E2-band (¹A₁ → ¹B₁ transition), would likely appear around 230-240 nm. The second, a lower energy B-band (¹A₁ → ¹B₂ transition), is expected in the 280-290 nm range. researchgate.net The presence of the electron-donating hydroxylamine and alkyl groups typically causes a bathochromic (red) shift compared to unsubstituted benzene.

Crystallographic Analysis of this compound and its Key Derivatives

While a specific crystal structure for this compound has not been reported, its molecular geometry and solid-state packing can be inferred from crystallographic data of related compounds, such as O-phenylhydroxylamine and other ortho-substituted aromatics. rsc.orgontosight.ainih.gov Single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure.

Table 2: Predicted Key Crystallographic Parameters for this compound

Parameter Description Predicted Value
C-N Bond Length Bond between aromatic carbon and oxygen ~1.37 Å
N-O Bond Length Bond between nitrogen and oxygen ~1.46 Å
C-C-O-N Torsion Angle Dihedral angle defining orientation of hydroxylamine Non-planar (likely > 30°)
Hydrogen Bonding Primary intermolecular interaction N-H···O or N-H···N

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed solution-state structure and dynamics of this compound.

One-dimensional (¹H and ¹³C) NMR provides the basic chemical environment of each nucleus. In the ¹H NMR spectrum, the aromatic protons would appear in the 6.8-7.5 ppm region, with complex splitting patterns due to their mutual coupling and the influence of the two different substituents. orgchemboulder.com The isopropyl group would present a characteristic septet for the methine proton (CH) around 2.8-3.2 ppm and a doublet for the six equivalent methyl protons (CH₃) around 1.2 ppm. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent dependent.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment and conformational analysis:

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the isopropyl group and the coupling between adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are the most powerful NMR tools for conformational analysis. nih.gov These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. For this compound, a key NOE correlation would be expected between the isopropyl methine proton and the aromatic proton at the C6 position. The strength of this correlation would provide direct evidence for the preferred rotational conformation (rotamer) around the C-C(isopropyl) bond. rsc.orgnih.gov Further NOEs between the -NH₂ protons and the isopropyl or aromatic protons could help define the orientation around the C-O and O-N bonds.

Table 3: Predicted Key 2D NMR Correlations for Conformational Analysis

Experiment Correlating Protons Structural Information Gained
NOESY/ROESY Isopropyl CH ↔ Aromatic H6 Defines preferred rotamer of isopropyl group
NOESY/ROESY -NH₂ ↔ Aromatic H6 Indicates proximity of amine to the ring
NOESY/ROESY -NH₂ ↔ Isopropyl CH₃ Provides information on conformation around C-O-N bonds
HMBC Isopropyl CH₃ → Aromatic C2 Confirms attachment point of isopropyl group

Mass Spectrometry for Mechanistic Pathway Tracing and Intermediate Identification

Mass spectrometry (MS) is a vital technique not only for confirming the molecular weight of this compound but also for studying its fragmentation and reactivity.

Under Electron Ionization (EI), the molecule would first form a molecular ion (M⁺˙). The fragmentation pattern would be dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a methyl group: [M - 15]⁺ from the isopropyl moiety.

Loss of a propyl radical: [M - 43]⁺, corresponding to the loss of the entire isopropyl group, likely a prominent peak due to the formation of a stable fragment. libretexts.org

Cleavage of the N-O bond: This can lead to fragments corresponding to [C₉H₁₁]⁺ (m/z 119) and [NH₂O]⁺, or more likely, the detection of the stable aromatic cation.

Loss of NH₂O: A neutral loss leading to the [C₉H₁₁]⁺ fragment.

Table 4: Predicted Major EI Mass Spectrometry Fragments

m/z Value Proposed Fragment Fragmentation Pathway
165 [C₉H₁₃NO]⁺˙ Molecular Ion (M⁺˙)
150 [C₉H₁₀NO]⁺ Loss of CH₃
122 [C₈H₁₀O]⁺˙ Loss of NH

Beyond structural confirmation, advanced mass spectrometry, particularly Electrospray Ionization (ESI-MS), is a powerful tool for mechanistic studies. nih.gov By analyzing a reaction mixture in real-time, ESI-MS can detect charged intermediates that are part of a catalytic cycle or reaction pathway. researchgate.net For instance, in a metal-catalyzed C-H activation or cross-coupling reaction involving this compound, ESI-MS could identify transient organometallic species, providing direct evidence for the proposed mechanism. This technique is exceptionally sensitive, allowing for the detection of low-concentration, short-lived intermediates that are invisible to other methods like NMR or crystallography.

Future Research Trajectories and Emerging Opportunities in O 2 Isopropylphenyl Hydroxylamine Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of hydroxylamines has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of O-(2-Isopropylphenyl)hydroxylamine synthesis lies in the adoption of green chemistry principles to improve sustainability.

Key strategies for the green synthesis of this compound could be adapted from general methodologies developed for other hydroxylamines. One promising approach is the selective hydrogenation of 2-isopropylnitrobenzene. Research has shown that supported platinum catalysts can effectively hydrogenate substituted nitroaromatics to the corresponding N-aryl hydroxylamines with high yields. rsc.org The key to this selectivity is often the addition of small amounts of amines or dimethyl sulfoxide, which can suppress the over-hydrogenation to aniline (B41778). rsc.org Another avenue is the electrocatalytic conversion of oximes, such as 2-isopropylbenzaldoxime, to hydroxylamines. researchgate.net This method avoids the need for organic solvents and chemical reducing agents, representing a significant advancement in green chemical synthesis. researchgate.net

Further research could focus on optimizing these routes for this compound, exploring various catalysts, reaction conditions, and solvent systems to maximize yield and minimize environmental impact.

Table 1: Potential Green Synthetic Routes for this compound

PrecursorMethodCatalyst/ReagentKey Advantage
2-IsopropylnitrobenzeneCatalytic HydrogenationSupported Platinum (e.g., Pt/SiO₂) with additivesHigh selectivity, uses H₂ as a clean reductant. rsc.org
2-IsopropylbenzaldoximeElectrocatalytic ReductionCopper Sulfide (CuS) electrodeAvoids organic solvents and chemical reducing agents. researchgate.net
Secondary AminesOxidationTask-Specific Ionic Liquids (e.g., Choline Peroxydisulfate)High selectivity and operational simplicity under green conditions. organic-chemistry.org

Exploration of Novel Reactivity Modes and Catalytic Systems

The N-O bond in hydroxylamines is a source of unique reactivity that remains ripe for exploration. For this compound, future research will likely focus on uncovering new transformations and the catalytic systems that enable them.

Transition-metal catalysis offers a vast playground for activating the hydroxylamine (B1172632) moiety. Palladium and iridium catalysts, for instance, have been used in the O-allylic substitution of N-protected hydroxylamines, with the choice of metal dictating the regioselectivity of the product. organic-chemistry.org Similarly, nickel catalysis has been successfully employed for the asymmetric reduction of oximes to N,O-disubstituted hydroxylamines. nih.gov Applying these systems to this compound could unlock pathways to novel chiral molecules.

Furthermore, the compound could serve as a precursor in cycloaddition reactions or as an electrophilic aminating reagent. rsc.orgrsc.org The development of O-protected, NH-free derivatives of this compound could lead to powerful reagents for constructing nitrogen-containing heterocycles and for the late-stage functionalization of complex molecules. rsc.org Another fascinating area is the potential for enzymatic catalysis. The discovery of hydroxylamine oxidases that can convert hydroxylamine to dinitrogen (N₂) suggests that biocatalytic systems could be developed to mediate novel transformations of this compound. nih.gov

Table 2: Emerging Catalytic Systems for Hydroxylamine Transformations

Catalytic SystemTransformationPotential Application for this compound
Palladium (Pd) CatalysisO-Allylic SubstitutionSynthesis of linear allylic derivatives. organic-chemistry.org
Iridium (Ir) CatalysisO-Allylic SubstitutionSynthesis of branched allylic derivatives. organic-chemistry.org
Nickel (Ni) CatalysisAsymmetric Reduction of OximesEnantioselective synthesis of related chiral hydroxylamines. nih.gov
Copper (Cu) CatalysisElectrophilic AminationN-O bond formation with organozinc nucleophiles. organic-chemistry.org
Biocatalysis (e.g., Oxidases)OxidationNovel oxidative transformations of the hydroxylamine group. nih.gov

Application in Supramolecular Chemistry and Materials Science

The structural features of this compound—a hydrogen-bonding hydroxylamine group and a bulky, hydrophobic isopropylphenyl substituent—make it an intriguing candidate for applications in supramolecular chemistry and materials science.

In supramolecular chemistry, the hydroxylamine group can participate in robust hydrogen-bonding networks. Research on other hydroxyl-containing compounds has shown their ability to form well-defined supramolecular salts and aggregates. rsc.org The directionality and strength of these hydrogen bonds, combined with the steric influence of the isopropylphenyl group, could be harnessed to construct novel molecular capsules, gels, or liquid crystals. Furthermore, crown ethers incorporating hydroxylamine moieties have been shown to act as pH-responsive metal binders, with their copper complexes exhibiting catalytic activity. researchgate.net This suggests that this compound could be incorporated into macrocyclic structures to create new sensors or catalysts.

In materials science, hydroxylamine derivatives have found use as additives and intermediates. For example, N-isopropylhydroxylamine is utilized in rubber manufacturing and as a metal passivator. atamanchemicals.com The specific properties of this compound could be explored for similar or enhanced functions in polymer science or corrosion inhibition. Its structure could also be incorporated into self-assembled monolayers on surfaces, a technique that has been demonstrated with other complex hydroxylamine derivatives to create functionalized interfaces for biological or electronic applications. nih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Design and Optimization

For this compound, AI can be applied at multiple stages. In synthesis design, retrosynthesis algorithms can propose novel and efficient pathways by mining vast reaction databases. arxiv.orgasiaresearchnews.com These tools can identify commercially available starting materials and suggest reaction sequences that are both chemically feasible and cost-effective. asiaresearchnews.com

Q & A

Basic: What synthetic routes are recommended for O-(2-Isopropylphenyl)hydroxylamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves O-alkylation of hydroxylamine derivatives. For analogous compounds like O-(4-Chlorobenzyl)hydroxylamine, the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under inert conditions yields the product . Adjusting the base strength, solvent polarity (e.g., ethanol vs. DMF), and reaction temperature (room temperature vs. reflux) can optimize yield and purity. For example, higher temperatures may accelerate kinetics but risk side reactions like over-alkylation. Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) is critical to isolate the pure compound .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the hydroxylamine moiety (δ 5–6 ppm for NH2_2O-) and the isopropyl group (δ 1.2–1.4 ppm for CH3_3 groups) .
  • IR Spectroscopy : Peaks at 3200–3400 cm1^{-1} (N–H stretch) and 1250–1350 cm1^{-1} (C–O–N linkage) confirm functional groups .
  • HPLC-MS : Quantifies purity and detects trace impurities, especially residual alkylating agents or byproducts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; respiratory protection (e.g., N95 masks) is required for prolonged exposure .
  • Decontamination : Immediately wash contaminated skin with soap/water and dispose of soiled clothing .

Advanced: How do electronic and steric effects of the isopropyl group influence the nucleophilicity and reactivity of this compound?

Methodological Answer:
The isopropyl group is electron-donating via inductive effects, increasing electron density on the hydroxylamine oxygen and enhancing nucleophilicity. However, steric hindrance from the bulky ortho-substituent may slow reactions in crowded environments (e.g., enzyme active sites). Computational studies (DFT/B3LYP) can model these effects by comparing activation energies for reactions with/without substituents. For example, trifluoromethyl groups (electron-withdrawing) reduce nucleophilicity but improve stability, as seen in O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Advanced: How can contradictions between experimental data and computational models in reaction mechanisms be resolved?

Methodological Answer:
Contradictions often arise from oversimplified computational models (e.g., ignoring solvent effects or transition-state dynamics). For example, hydroxylamine acylation mechanisms showed discrepancies between theoretical DG‡ values and experimental product ratios . To resolve this:

Multi-scale Modeling : Incorporate explicit solvent molecules (e.g., PCM or QM/MM methods) .

Experimental Validation : Use isotopic labeling (e.g., 18^{18}O) or in-situ FTIR to track intermediate formation.

Statistical Analysis : Apply Bayesian inference to refine computational parameters using experimental rate constants .

Advanced: How can kinetic and thermodynamic studies elucidate reaction pathways for this compound in organic syntheses?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures and concentrations. For example, monitor the disappearance of this compound during nucleophilic attacks (e.g., on carbonyl groups) .
  • Thermodynamic Profiling : Calculate ΔG and ΔH via calorimetry (e.g., ITC) or van’t Hoff plots. Compare with DFT-calculated values to identify rate-limiting steps .
  • Isolation of Intermediates : Trap intermediates (e.g., using low-temperature NMR) to confirm mechanistic pathways .

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like IDO1 (indoleamine 2,3-dioxygenase) using fluorescence-based assays .
  • Apoptosis Studies : Treat cancer cell lines (e.g., MCF-7) and quantify caspase-3 activation via Western blotting .
  • Molecular Docking : Screen binding affinities to receptors using AutoDock Vina, focusing on hydrogen bonding with the hydroxylamine group .

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